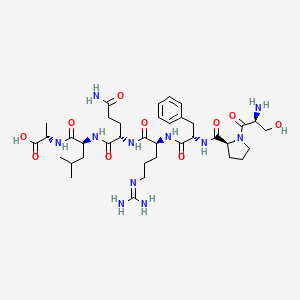
N-Ethyl-N-hydroxyphthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-hydroxyphthalamide is an organic compound that belongs to the class of phthalimides It is characterized by the presence of an ethyl group and a hydroxy group attached to the nitrogen atom of the phthalimide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-N-hydroxyphthalamide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under heating, resulting in the formation of N-hydroxyphthalimide, which can then be further reacted with ethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-hydroxyphthalamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-Ethyl-N-hydroxyphthalamide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and radical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of N-Ethyl-N-hydroxyphthalamide involves its ability to form reactive intermediates, such as radicals or N-oxides, under specific conditions. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications in their activity. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxyphthalimide: A closely related compound with similar reactivity and applications.
N-Hydroxynaphthalimide: Another analog with similar catalytic properties.
Uniqueness
N-Ethyl-N-hydroxyphthalamide is unique due to the presence of the ethyl group, which can influence its reactivity and solubility.
Propriétés
Numéro CAS |
916792-05-7 |
|---|---|
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-N-ethyl-2-N-hydroxybenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-2-12(15)10(14)8-6-4-3-5-7(8)9(11)13/h3-6,15H,2H2,1H3,(H2,11,13) |
Clé InChI |
ASNRHVVRDOBFAH-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(=O)C1=CC=CC=C1C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


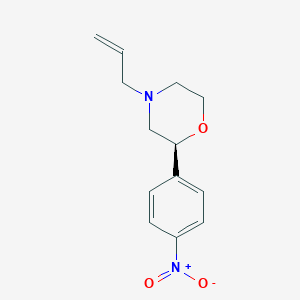
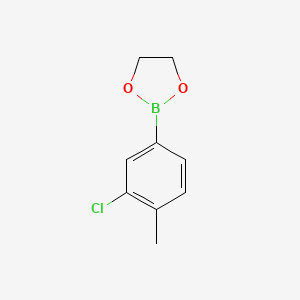
![[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12623173.png)
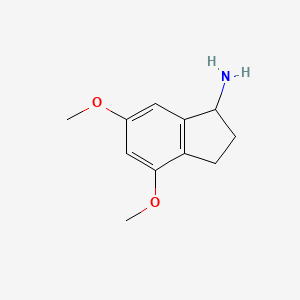
![2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12623177.png)
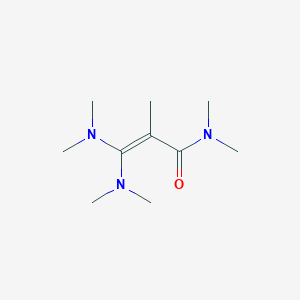
![5,5'-Bis[2-(4-bromophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12623194.png)

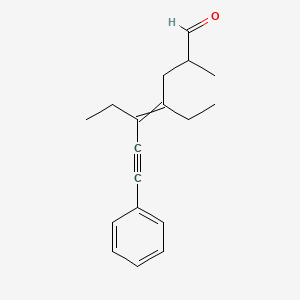
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12623208.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12623212.png)
![2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid](/img/structure/B12623216.png)
![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)
